molecular formula C25H22ClN5O2 B11235932 5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11235932
M. Wt: 459.9 g/mol
InChI Key: TXLJOJNQOGAXNN-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methoxy group, and a pyrimidinylamino group attached to a benzamide core. It is used as an intermediate in the synthesis of various pharmacologically active compounds and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a chloro-methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The acylated product is then subjected to amination using an appropriate amine, such as 4-methyl-6-(phenylamino)pyrimidine, under suitable conditions.

    Coupling Reaction: The final step involves coupling the aminated product with a benzamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide

Uniqueness

5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific structural features, such as the presence of the pyrimidinylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C25H22ClN5O2

Molecular Weight

459.9 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C25H22ClN5O2/c1-16-14-23(28-18-6-4-3-5-7-18)31-25(27-16)30-20-11-9-19(10-12-20)29-24(32)21-15-17(26)8-13-22(21)33-2/h3-15H,1-2H3,(H,29,32)(H2,27,28,30,31)

InChI Key

TXLJOJNQOGAXNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)NC4=CC=CC=C4

Origin of Product

United States

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